1H-Purin-6-amine, N-(cyclohexylmethyl)-
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Overview
Description
1H-Purin-6-amine, N-(cyclohexylmethyl)- is a derivative of purine, a bicyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring
Preparation Methods
The synthesis of 1H-Purin-6-amine, N-(cyclohexylmethyl)- typically involves the reaction of 6-chloropurine with cyclohexylmethylamine under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1H-Purin-6-amine, N-(cyclohexylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace specific substituents, leading to the formation of substituted purine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Purin-6-amine, N-(cyclohexylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Purin-6-amine, N-(cyclohexylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
1H-Purin-6-amine, N-(cyclohexylmethyl)- can be compared with other similar compounds, such as:
1H-Purin-6-amine, N-methyl-: This compound has a methyl group instead of a cyclohexylmethyl group, leading to differences in its chemical properties and biological activity.
6-Amino-1-methylpurine: Similar in structure but with different substituents, affecting its reactivity and applications.
6-n-Hexylaminopurine:
The uniqueness of 1H-Purin-6-amine, N-(cyclohexylmethyl)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
65316-37-2 |
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Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H17N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h7-9H,1-6H2,(H2,13,14,15,16,17) |
InChI Key |
TWNYVXWYJQBLCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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